molecular formula C22H27FN4O B12242825 2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12242825
M. Wt: 382.5 g/mol
InChI Key: NTPJABFYYPUTSA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, a piperazine ring, and an oxane ring, all attached to a pyrimidine core. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction between a halogenated pyrimidine intermediate and a boronic acid derivative of fluorobenzene.

    Addition of the Oxane Ring: The oxane ring can be added through an etherification reaction using a suitable oxane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, fluorophenyl group, piperazine ring, and oxane ring in a single molecule allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C22H27FN4O

Molecular Weight

382.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C22H27FN4O/c23-18-3-5-19(6-4-18)26-9-11-27(12-10-26)21-15-20(16-7-13-28-14-8-16)24-22(25-21)17-1-2-17/h3-6,15-17H,1-2,7-14H2

InChI Key

NTPJABFYYPUTSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C5CCOCC5

Origin of Product

United States

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